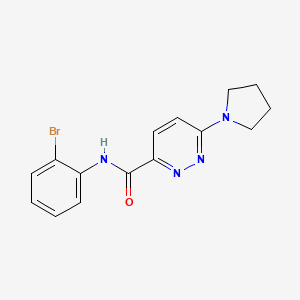

N-(2-bromophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

Description

N-(2-bromophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a pyridazine-based carboxamide derivative featuring a brominated aryl group at the 2-position of the phenyl ring and a pyrrolidinyl substituent at the 6-position of the pyridazine core. The bromine atom likely influences electronic properties and binding interactions, distinguishing it from analogs with fluorinated or trifluoromethyl substituents.

Properties

IUPAC Name |

N-(2-bromophenyl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN4O/c16-11-5-1-2-6-12(11)17-15(21)13-7-8-14(19-18-13)20-9-3-4-10-20/h1-2,5-8H,3-4,9-10H2,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEPJECASEVJIKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(C=C2)C(=O)NC3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-bromophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article examines its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound can be characterized by its unique structural features:

- Chemical Formula : CHBrNO

- Molecular Weight : 320.2 g/mol

- Functional Groups : Bromobenzene, pyrrolidine, and pyridazine.

These structural components contribute to its interaction with biological targets, influencing its pharmacological profile.

Research indicates that this compound may act as an inhibitor of specific enzymes or receptors, particularly phosphodiesterase (PDE) enzymes. PDE inhibitors are known to play roles in various physiological processes, including neurotransmission and inflammation.

| Mechanism | Description |

|---|---|

| PDE Inhibition | Reduces the breakdown of cyclic nucleotides, enhancing signaling pathways associated with mood regulation and cognitive function. |

| GPCR Modulation | Possible interaction with G-protein coupled receptors (GPCRs), influencing cellular signaling and responses. |

Antimicrobial Activity

A study investigating the antibacterial properties of related pyrrole derivatives found that compounds similar to this compound exhibited significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting a promising antimicrobial profile .

Anticancer Potential

The compound's structural similarities to known anticancer agents suggest potential efficacy in cancer treatment. Research into pyrazolo[1,5-a]pyrimidine derivatives has shown that these compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

- PDE10 Inhibition : A patent describes the use of this compound as a PDE10 inhibitor, highlighting its therapeutic potential for neurodegenerative diseases such as schizophrenia and Huntington's disease. The inhibition of PDE10 leads to increased levels of cyclic AMP (cAMP), which is beneficial for neuronal health .

- In Vitro Studies : In vitro assays demonstrated that derivatives of this compound could significantly reduce cell viability in cancer cell lines, indicating a need for further exploration into its anticancer mechanisms .

Scientific Research Applications

Pharmacological Evaluation

Recent studies indicate that N-(2-bromophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide exhibits significant pharmacological properties:

- CB1 Receptor Modulation : The compound has been evaluated as a negative allosteric modulator of the cannabinoid CB1 receptor. This modulation is crucial given the therapeutic potential for managing conditions like obesity and anxiety without the psychoactive effects associated with direct agonists .

- Antitumor Activity : Preliminary investigations suggest that derivatives of this compound may possess antitumor properties, influencing cancer cell proliferation and apoptosis pathways .

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity:

- Alkyl Substituents : Variations in alkyl groups on the pyridine or pyrrolidine rings can significantly affect receptor binding affinity and selectivity.

- Aromatic Modifications : Changes in the aromatic moieties have been shown to influence the pharmacokinetic properties, thus optimizing therapeutic outcomes .

Neurological Disorders

Given its interaction with cannabinoid receptors, this compound shows promise for treating neurological disorders such as:

- Chronic Pain Management : By modulating CB1 receptors, it may provide relief from chronic pain conditions without the side effects of traditional analgesics.

- Anxiety Disorders : Its potential to regulate mood through cannabinoid pathways could make it a candidate for anxiety treatment.

Cancer Therapy

Research indicates that this compound may be effective against certain cancer types:

- Inhibition of Tumor Growth : Its ability to induce apoptosis in cancer cells opens avenues for developing new anticancer agents.

Case Studies and Research Findings

Several studies have documented the effects of this compound:

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The compound shares a pyridazine-3-carboxamide scaffold with multiple analogs, but variations in substituents and core modifications critically impact functionality:

Table 1: Structural and Functional Comparison

Key Observations:

- Core Modifications : Imidazo[1,2-b]pyridazine derivatives (e.g., (R)-IPMICF16) exhibit enhanced rigidity and selectivity for TRK isoforms, as demonstrated in PET imaging studies .

- Pyrrolidine Modifications : Stereochemistry (e.g., (R)-configuration in (R)-IPMICF16) and aryl substitutions on pyrrolidine (e.g., 3-fluorophenyl) improve target affinity and metabolic stability .

Patent and Application Landscape

- TRK-Targeting Analogs : Fluorinated imidazo[1,2-b]pyridazine derivatives () are prioritized for PET imaging due to high blood-brain barrier penetration and TRK isoform specificity .

- Trifluoromethyl Derivatives : The CF₃-substituted analog () may exhibit increased metabolic resistance compared to brominated compounds but lacks explicit activity data .

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing N-(2-bromophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide?

- Synthesis : Use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the 2-bromophenyl group, followed by nucleophilic substitution to attach the pyrrolidine moiety. Optimize reaction conditions (solvent, temperature, catalyst loading) using Design of Experiments (DoE) to minimize side products .

- Characterization : Employ nuclear magnetic resonance (NMR) for structural confirmation (e.g., H, C, and F NMR) and high-performance liquid chromatography (HPLC) for purity assessment (>98% by area normalization). Mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) are critical for verifying molecular weight and stereochemistry .

Q. How can researchers confirm the structural integrity of this compound in experimental settings?

- X-ray Crystallography : Resolve the crystal structure to validate bond angles, dihedral angles, and substituent positioning, particularly the bromophenyl and pyrrolidine groups .

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts for key protons and carbons to identify discrepancies caused by dynamic effects or impurities .

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 masks) is advised if airborne particulates are generated during milling or weighing .

- Ventilation : Conduct reactions in fume hoods with local exhaust ventilation to mitigate inhalation risks. Avoid skin contact due to potential sensitization risks observed in structurally similar carboxamides .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in medicinal chemistry?

- Substituent Modification : Replace the bromine atom with other halogens (e.g., Cl, F) or electron-withdrawing groups to assess effects on target binding. Use parallel synthesis to generate analogs with varied pyrrolidine substituents (e.g., methyl, hydroxyl groups) .

- Computational Modeling : Perform molecular docking with target proteins (e.g., kinases) using software like AutoDock Vina to predict binding affinities. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What experimental strategies optimize reaction yields for large-scale synthesis?

- DoE-Based Optimization : Apply fractional factorial designs to test variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst type (Pd(OAc) vs. PdCl). Response surface methodology (RSM) can identify non-linear interactions between parameters .

- Continuous Flow Reactors : Transition from batch to flow systems to enhance heat/mass transfer, reduce reaction times, and improve reproducibility for multi-step syntheses .

Q. How should researchers address contradictions in biological activity data across studies?

- Meta-Analysis : Aggregate data from independent assays (e.g., IC values in enzyme inhibition studies) and apply statistical tools (e.g., ANOVA, Tukey’s HSD test) to identify outliers or assay-specific artifacts .

- Orthogonal Assays : Validate conflicting results using alternative methods (e.g., cell-free vs. cell-based assays) and cross-reference with structural analogs to isolate confounding variables (e.g., solubility, metabolic stability) .

Q. What computational tools are effective for predicting the physicochemical properties of this compound?

- Quantum Chemistry Software : Use Gaussian or ORCA to calculate logP, pKa, and solubility via COSMO-RS models. Compare results with experimental data from shake-flask or potentiometric titrations .

- Machine Learning : Train models on databases like ChEMBL to predict ADMET properties. Input descriptors include topological polar surface area (TPSA), molecular weight, and hydrogen-bond donor/acceptor counts .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action?

- Target Deconvolution : Employ affinity chromatography with immobilized compound derivatives to pull down interacting proteins, followed by LC-MS/MS identification .

- Kinetic Studies : Use stopped-flow spectrophotometry to measure binding kinetics (k, k) and determine whether inhibition is competitive or non-competitive .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.